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Cat. No.: B1683696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Bcr/Abl inhibitor AG957 with other

established tyrosine kinase inhibitors (TKIs). The focus of this document is to objectively

assess the specificity of AG957 for the Bcr/Abl kinase, supported by experimental data and

detailed methodologies.

Introduction
The Bcr/Abl fusion protein, a constitutively active tyrosine kinase, is the primary pathogenic

driver of Chronic Myeloid Leukemia (CML). Targeted inhibition of this kinase has revolutionized

CML treatment. AG957, a member of the tyrphostin family of protein tyrosine kinase inhibitors,

has been identified as an inhibitor of the p210bcr/abl kinase.[1] This guide evaluates the

specificity of AG957 in comparison to other well-established Bcr/Abl inhibitors: Imatinib,

Dasatinib, and Nilotinib.

Data Presentation
Biochemical Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

AG957 and comparator compounds against the Bcr/Abl kinase and a selection of other

kinases. Lower IC50 values indicate greater potency.
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Kinase
AG957 IC50
(µM)

Imatinib IC50
(µM)

Dasatinib IC50
(nM)

Nilotinib IC50
(nM)

Bcr/Abl 2.9 0.6[2][3] <1 - 3[4] 20 - 60[5]

c-Kit Not Reported 0.1[2][3] <30[6] 210[5]

PDGFR Not Reported 0.1[2][3] <30[6] 69[5]

Src Not Reported >100 0.5[6] 4600

DDR1 Not Reported Not Reported Not Reported 3.7[5]

CSF-1R Not Reported Not Reported Not Reported 125 - 250[5]

Note: Data is compiled from various sources and experimental conditions may differ. A

comprehensive kinase selectivity panel for AG957 is not readily available in the public domain.

Cellular Assays: Inhibition of CML Progenitor Growth
The selectivity of a kinase inhibitor is also assessed by its differential effect on malignant

versus normal cells. The following table presents the IC50 values of AG957 for inhibiting colony

formation of CML and normal hematopoietic progenitors.

Progenitor Cell Type
AG957 Median IC50 (µM)
(CML Patients)

AG957 Median IC50 (µM)
(Normal Donors)

Granulocyte colony-forming

cells
7.3[1] >20[1]

Granulocyte/macrophage

colony-forming cells
5.3[1] >20[1]

Erythroid colony-forming cells 15.5[1] >20[1]

These results indicate a selective inhibition of CML progenitors by AG957 compared to their

normal counterparts.[1]
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Biochemical Bcr/Abl Kinase Assay (General Protocol)
This protocol outlines a common method for determining the IC50 value of an inhibitor against

Bcr/Abl kinase activity.

Reagents and Materials:

Recombinant Bcr/Abl kinase

Specific peptide substrate (e.g., a biotinylated peptide containing a tyrosine

phosphorylation site for Abl)

ATP (Adenosine triphosphate)

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM

DTT, 0.01% Brij 35)

Test inhibitor (e.g., AG957) dissolved in DMSO

Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter

molecule)

96-well microplates

Procedure:

1. Add the kinase reaction buffer to the wells of a microplate.

2. Add serial dilutions of the test inhibitor (e.g., AG957) to the wells. Include a DMSO control

(no inhibitor).

3. Add the Bcr/Abl kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at

room temperature to allow for inhibitor binding.

4. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

5. Incubate the plate at 30°C for a defined period (e.g., 60-90 minutes).

6. Stop the reaction by adding a stop solution (e.g., EDTA).
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7. Detect the amount of phosphorylated substrate using an appropriate method, such as an

ELISA-based format with a phosphotyrosine-specific antibody.

8. The IC50 value is calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Cellular Proliferation Assay (K562 cells)
This protocol describes a method to assess the effect of AG957 on the proliferation of the

Bcr/Abl-positive K562 cell line.

Reagents and Materials:

K562 cells

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

AG957 dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability

reagent

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Procedure:

1. Seed K562 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per

well in 100 µL of culture medium.

2. Prepare serial dilutions of AG957 in culture medium.

3. Add the diluted AG957 or a vehicle control (DMSO) to the wells.

4. Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
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5. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4

hours.

6. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

7. Measure the absorbance at 570 nm using a microplate reader.

8. Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Hematopoietic Colony-Forming Cell (CFC) Assay
This protocol provides a general framework for assessing the impact of AG957 on the colony-

forming ability of CML and normal hematopoietic progenitors.

Reagents and Materials:

Mononuclear cells isolated from bone marrow or peripheral blood of CML patients and

normal donors.

MethoCult™ medium (or similar methylcellulose-based semi-solid medium) containing

appropriate cytokines to support the growth of different hematopoietic lineages (e.g., G-

CSF, GM-CSF, erythropoietin).

AG957 dissolved in DMSO.

Iscove's Modified Dulbecco's Medium (IMDM).

35 mm culture dishes.

Procedure:

1. Prepare a cell suspension of mononuclear cells in IMDM.

2. Add the desired concentrations of AG957 or a vehicle control to the cell suspension.

3. Mix the cell suspension with the MethoCult™ medium.
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4. Dispense 1.1 mL of the cell-MethoCult™ mixture into each 35 mm culture dish.

5. Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 14 days.

6. Enumerate and classify the colonies (e.g., CFU-G, CFU-GM, BFU-E) based on their

morphology using an inverted microscope.

7. Calculate the IC50 value for each progenitor type by plotting the percentage of colony

inhibition against the AG957 concentration.
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Caption: Bcr/Abl signaling and AG957 inhibition.
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Caption: Workflow for K562 cell proliferation assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10656455/
https://pubmed.ncbi.nlm.nih.gov/10656455/
https://www.selleckchem.com/products/Imatinib(STI571).html
https://www.selleckchem.com/products/Imatinib-Mesylate.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988651/
https://www.clinpgx.org/labelAnnotation/PA166104842
https://pmc.ncbi.nlm.nih.gov/articles/PMC2569026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2569026/
https://www.benchchem.com/product/b1683696#confirming-ag957-specificity-for-bcr-abl
https://www.benchchem.com/product/b1683696#confirming-ag957-specificity-for-bcr-abl
https://www.benchchem.com/product/b1683696#confirming-ag957-specificity-for-bcr-abl
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683696?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

